molecular formula C12H15NO B12575262 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- CAS No. 602314-18-1

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)-

Katalognummer: B12575262
CAS-Nummer: 602314-18-1
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: LTQXICAVSNYGAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is an organic compound with the molecular formula C12H15NO This compound features a cyclohexene ring bonded to a hydroxyl group and a pyridinylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- typically involves the reaction of cyclohexene with pyridine derivatives under specific conditions. One common method is the alkylation of 2-cyclohexen-1-ol with 2-pyridinemethanol in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The pyridinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of cyclohexenone or pyridinecarboxaldehyde.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclohexen-1-ol: A simpler analog without the pyridinylmethyl group.

    2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-: A structurally similar compound with different substituents.

    2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: Another analog with different functional groups.

Uniqueness

2-Cyclohexen-1-ol, 1-(2-pyridinylmethyl)- is unique due to the presence of both the cyclohexene and pyridinylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

602314-18-1

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

1-(pyridin-2-ylmethyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C12H15NO/c14-12(7-3-1-4-8-12)10-11-6-2-5-9-13-11/h2-3,5-7,9,14H,1,4,8,10H2

InChI-Schlüssel

LTQXICAVSNYGAC-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(CC2=CC=CC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.